Methyl (cyclohexyloxy)acetate

Description

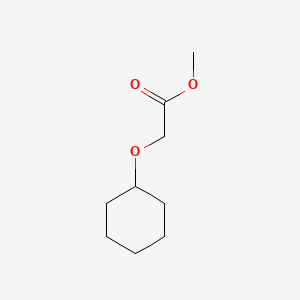

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXUIDULMPWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886773 | |

| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65593-73-9 | |

| Record name | Methyl 2-(cyclohexyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65593-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065593739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (cyclohexyloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Cyclohexyloxy Acetate and Analogues

Advanced Synthetic Routes to Methyl (cyclohexyloxy)acetate

The preparation of this compound can be approached through multiple synthetic routes, primarily involving the formation of the ether linkage followed by esterification, or vice-versa.

Esterification Pathways and Optimization Strategies

The direct esterification of (cyclohexyloxy)acetic acid with methanol (B129727) is a primary route to obtaining this compound. This reaction is typically an acid-catalyzed equilibrium process.

Fischer-Speier Esterification: This classic method involves reacting (cyclohexyloxy)acetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Alternative Esterification Methods: To avoid the use of strong mineral acids, other catalysts and reagents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can facilitate the esterification under milder conditions. Additionally, reacting the sodium or potassium salt of (cyclohexyloxy)acetic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663) represents another viable pathway, although this can be less atom-economical.

Optimization of these pathways often involves screening different catalysts, adjusting the temperature, and modifying the molar ratio of reactants. For instance, metal salts like copper(II) sulfate have been shown to be effective catalysts for the acetylation of alcohols with acetic anhydride, a reaction analogous to esterification. scielo.br

A common precursor, (cyclohexyloxy)acetic acid, is itself synthesized through methods like the Williamson ether synthesis or the hydrogenation of phenoxyacetic acid. smolecule.comperfumerflavorist.com

Etherification Methodologies for Cyclohexyloxy Moiety Incorporation

The formation of the cyclohexyloxy ether linkage is a critical step in the synthesis of the parent acid or ester.

Williamson Ether Synthesis: This widely used method involves the reaction of an alkoxide with an organohalide. wikipedia.orgyoutube.com In this context, sodium cyclohexoxide is reacted with a haloacetic acid derivative, such as sodium chloroacetate (B1199739), to form sodium (cyclohexyloxy)acetate. pbworks.com Subsequent acidification and esterification yield the desired product. The reaction is an SN2 nucleophilic substitution and is favored for its broad applicability in both laboratory and industrial settings. wikipedia.org

Hydrogenation of Phenoxyacetic Acid Derivatives: An alternative and industrially significant route is the catalytic hydrogenation of the aromatic ring of a phenoxyacetic acid ester. perfumerflavorist.comgoogle.com For example, methyl phenoxyacetate (B1228835) can be hydrogenated to this compound. perfumerflavorist.com This method avoids the use of halogenated compounds. Research has shown that catalysts such as rhodium, ruthenium, platinum, or palladium on a carbon support are effective for this transformation. perfumerflavorist.comgoogle.comgoogle.com A study highlighted that using a Ni/Al2O3 catalyst at 180°C and 12 MPa pressure resulted in a 90% selectivity for this compound from methyl-phenoxyacetate. perfumerflavorist.com

The table below summarizes findings from a study on the hydrogenation of methyl-phenoxyacetate. perfumerflavorist.com

| Catalyst | Conversion of Methyl-phenoxyacetate (%) | Selectivity to this compound (%) |

| 5% Pt/C | 100 | 80 |

| 5% Pd/C | 100 | 85 |

| 50% Ni/Al2O3 (A) | 100 | 90 |

| 50% Ni/Al2O3 (B) | 80 | 75 |

Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, where the cyclohexane (B81311) ring is substituted, is an area of interest. The stereoselective synthesis of such derivatives often requires the use of chiral starting materials or catalysts. For instance, visible-light-enabled photoredox catalysis has been used for the [4 + 2] cycloaddition to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org While not directly applied to this compound, these advanced methods demonstrate the potential for creating chiral analogues. Asymmetric versions of these cycloadditions have been explored using chiral phosphoric acids, achieving moderate to good enantioselectivity. rsc.org

Development of Novel Catalyst Systems for the Synthesis of Cyclohexyloxyacetate Derivatives

Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalysts.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, phase-transfer catalysts are particularly useful. wikipedia.orgdalalinstitute.com These catalysts, often quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the alkoxide or carboxylate anion from an aqueous or solid phase to an organic phase where it can react with the alkyl halide. wikipedia.org This technique can lead to faster reaction rates, higher yields, and milder reaction conditions. dalalinstitute.comslideshare.net An example is the synthesis of allyl cyclohexyloxyacetate where TBAB is used as a catalyst in toluene.

Heterogeneous Catalysts: For hydrogenation reactions, solid-supported metal catalysts (e.g., Pt/C, Pd/C, Ni/Al2O3) are standard. perfumerflavorist.com The development of more active and selective heterogeneous catalysts is an ongoing area of research. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. For esterification, solid acid catalysts, such as macroporous polymeric resins, can be used to simplify product purification and minimize corrosive waste. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process.

Key areas of focus include:

Atom Economy: Hydrogenation routes are generally more atom-economical than Williamson ether syntheses which produce salt by-products.

Use of Safer Solvents: The use of water as a solvent, where possible, or the reduction in the use of volatile organic compounds is a key goal. Surfactant-type Brønsted acid catalysts have been shown to enable esterifications in water. organic-chemistry.org

Catalysis: The use of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts reduces waste and energy consumption. perfumerflavorist.comorganic-chemistry.org

Renewable Feedstocks: While not yet prevalent for this specific compound, future research may focus on deriving precursors like cyclohexanol (B46403) from renewable bio-based sources.

Flow Chemistry Approaches for Enhanced Synthetic Efficiency

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability. escholarship.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of Methyl (cyclohexyloxy)acetate, offering precise mass measurements that lead to unequivocal elemental composition and detailed insights into its fragmentation patterns.

Electron Ionization (EI) mass spectrometry of this compound is expected to induce characteristic fragmentation pathways for esters and ethers. The molecular ion [M]•+ would have a mass-to-charge ratio (m/z) corresponding to its exact mass. Key fragmentation processes would likely include:

α-Cleavage: This is a common fragmentation for ethers. Cleavage of the C-C bond adjacent to the ether oxygen could result in the loss of a C5H9• radical, leading to a fragment at m/z 115.0653, or cleavage of the O-CH2 bond.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of the Methoxycarbonylmethyl Group: Cleavage of the ether bond could lead to the loss of the •CH2COOCH3 group, resulting in a cyclohexoxy cation at m/z 99.0810.

Fragmentation of the Ester Group: Common ester fragmentations include the loss of the methoxy (B1213986) group (•OCH3) to give an acylium ion at m/z 141.0865, or the loss of the methoxycarbonyl group (•COOCH3).

A plausible fragmentation pathway for this compound under EI-MS is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

| 172.1100 | [C9H16O3]•+ | Molecular Ion |

| 141.0865 | [C8H13O2]+ | Loss of •OCH3 from the molecular ion |

| 115.0653 | [C6H11O2]+ | α-cleavage with loss of C5H9• |

| 99.0810 | [C6H11O]+ | Cleavage of the ether bond with loss of •CH2COOCH3 |

| 81.0704 | [C6H9]+ | Loss of water from the cyclohexanol (B46403) fragment |

| 73.0290 | [C3H5O2]+ | Fragmentation of the ester chain |

| 59.0133 | [CH3OCO]+ | Acylium ion from the ester group |

This table represents predicted fragmentation patterns based on general mass spectrometry principles for esters and ethers.

High-resolution mass spectrometry allows for the determination of the exact mass of this compound, which is calculated to be 172.109944368 Da. faccts.de The experimentally observed monoisotopic mass and the isotopic distribution pattern, arising from the natural abundance of 13C and 18O, would be compared to the theoretical values. This comparison serves as a stringent validation of the elemental formula, C9H16O3. The theoretical isotopic distribution can be calculated and matched with the experimental spectrum to confirm the number of carbon and oxygen atoms in the molecule.

Fragmentation Pathway Analysis and Mechanistic Interpretation

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial arrangement of the atoms.

To unequivocally assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule, a suite of 2D NMR experiments is employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the cyclohexyl ring, allowing for the assignment of adjacent protons. For instance, the proton on the carbon bearing the ether oxygen (H-1) would show correlations to the protons on the adjacent carbons (H-2 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.com This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com Key HMBC correlations would include the correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the correlation between the protons of the methylene (B1212753) group adjacent to the ether oxygen and the carbon of the cyclohexyl ring attached to the oxygen.

The expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, are presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Cyclohexyl C1-H | 3.4 - 3.6 | 75 - 78 |

| Cyclohexyl C2,6-H | 1.8 - 2.0 (axial), 1.6 - 1.8 (equatorial) | 30 - 33 |

| Cyclohexyl C3,5-H | 1.4 - 1.6 | 23 - 26 |

| Cyclohexyl C4-H | 1.2 - 1.4 | 25 - 28 |

| O-CH₂-C=O | 4.1 - 4.3 | 65 - 68 |

| C=O | - | 170 - 173 |

| O-CH₃ | 3.7 - 3.8 | 51 - 53 |

This table represents predicted chemical shifts based on data for structurally similar compounds.

The cyclohexane (B81311) ring in this compound can undergo conformational exchange, primarily through a chair-to-chair interconversion. msu.edu Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of this process. researchgate.net At low temperatures, the rate of this interconversion may become slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. uvic.ca By analyzing the line shapes of the spectra at different temperatures, the activation energy (ΔG‡) for the ring-flipping process can be determined. This provides valuable information about the conformational flexibility of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. hmdb.ca

The IR and Raman spectra are expected to show characteristic bands for the ester and ether functional groups, as well as the alkyl C-H bonds.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the range of 1735-1750 cm⁻¹ due to the stretching vibration of the ester carbonyl group. This band would also be present, though likely weaker, in the Raman spectrum.

C-O-C Stretches: The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The asymmetric C-O-C stretch of the ester is usually stronger in the IR spectrum.

C-H Stretches: The stretching vibrations of the C-H bonds of the cyclohexyl and methyl groups will be observed in the region of 2850-3000 cm⁻¹.

The predicted vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1735 - 1750 (Strong) | 1735 - 1750 (Weak) |

| Ester C-O | Stretch | 1200 - 1250 (Strong) | 1200 - 1250 (Medium) |

| Ether C-O-C | Asymmetric Stretch | 1050 - 1150 (Strong) | 1050 - 1150 (Medium) |

| Alkyl C-H | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| CH₂ | Scissoring | ~1450 (Medium) | ~1450 (Medium) |

This table represents predicted vibrational frequencies based on characteristic group frequencies.

Reaction Mechanisms and Reactivity Studies of Methyl Cyclohexyloxy Acetate

Kinetic and Thermodynamic Investigations of Hydrolysis Reactions

The hydrolysis of methyl acetate (B1210297) to acetic acid and methanol (B129727) has been studied using strongly acidic ion-exchange resins as catalysts. researchgate.net The reaction rate is significantly dependent on temperature. researchgate.net Kinetic studies of methyl acetate hydrolysis in the presence of hydrochloric acid have been conducted by monitoring the reaction progress over time. doubtnut.comscribd.com The rate constants can be determined from the experimental data, and the activation energy for the reaction can be calculated using the Arrhenius equation. scribd.com For instance, one study determined the activation energy for the hydrolysis of methyl acetate to be 56,377.36 J/mol. scribd.com

Neutral hydrolysis of esters, which occurs without the presence of an acid or base catalyst, is also possible, although it is generally a much slower process. canada.ca Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through both one-step and two-step mechanisms, with the involvement of water molecules in the transition state. canada.ca

Table 1: Factors Affecting the Rate of Ester Hydrolysis

| Factor | Effect on Reaction Rate |

| Temperature | Increasing temperature generally increases the reaction rate. researchgate.netscribd.com |

| Catalyst | Acids and bases significantly accelerate the rate of hydrolysis. researchgate.netdoubtnut.com |

| Reactant Concentration | The rate is dependent on the concentration of the ester and water. |

| Steric Hindrance | Increased steric hindrance around the carbonyl group can slow down the rate of hydrolysis. |

This table is based on general principles of ester hydrolysis and data from studies on analogous compounds.

Transesterification Processes with Various Alcohol Substrates

Transesterification is a key reaction for modifying the properties of esters. In the case of methyl (cyclohexyloxy)acetate, it can be transesterified with various alcohols to produce different esters. For example, the transesterification with allyl alcohol yields allyl (cyclohexyloxy)acetate, a fragrant compound. perfumerflavorist.com

The choice of catalyst is crucial in transesterification. Basic catalysts, such as potassium carbonate and sodium methoxide (B1231860), have been found to be more suitable than acidic catalysts for the transesterification of this compound, as they minimize the formation of side products derived from allylic compounds. perfumerflavorist.com The process often involves reacting this compound with an alcohol, and the equilibrium can be shifted by removing the more volatile alcohol (in this case, methanol) from the reaction mixture. researchgate.net

Transesterification of methyl acetate with various alcohols like ethanol, propanol, and butanol has been extensively studied, providing insights into the general principles of this reaction. google.comnih.gov These reactions can be carried out using reactive distillation techniques. google.com

Table 2: Catalysts and Conditions for Transesterification of Methyl Esters

| Catalyst | Alcohol Substrate | Reaction Conditions | Reference |

| Potassium Carbonate | Allyl Alcohol | Not specified | perfumerflavorist.com |

| Sodium Methoxide | Allyl Alcohol | Not specified | perfumerflavorist.com |

| Solid NaOH | Long-chain fatty alcohols | Micro-column | nih.gov |

| Ytterbium(III) triflate | Various | Solvent-free | researchgate.net |

This table provides examples of catalysts and conditions used for the transesterification of methyl esters, which are analogous to this compound.

Mechanistic Exploration of Ether Cleavage Reactions

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. wikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com The mechanism, either SN1 or SN2, depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

For a secondary ether like the cyclohexyloxy group, cleavage can proceed through a mixture of SN1 and SN2 pathways. masterorganicchemistry.com The first step in acidic cleavage is the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.comlibretexts.org A nucleophile, such as a halide ion from a hydrohalic acid, then attacks one of the adjacent carbon atoms. wikipedia.org

In the context of cyclohexyl methyl ethers, cationic bis(phosphine)iridium complexes have been shown to catalyze the cleavage of the C-O bond in the presence of triethylsilane. nsf.gov The selectivity of this cleavage is influenced by the stereochemistry of the ether linkage (axial vs. equatorial). nsf.gov Other research has explored the cleavage of C(sp³)–O bonds in methyl esters and ethers using pincer-ligated iridium complexes, which proceed through oxidative addition of C-H bonds followed by migration. nih.gov

Table 3: Mechanisms of Acid-Catalyzed Ether Cleavage

| Mechanism | Substrate Type | Key Intermediate |

| SN1 | Tertiary, benzylic, or allylic ethers | Carbocation wikipedia.orglibretexts.org |

| SN2 | Primary and methyl ethers | - |

| Mixed SN1/SN2 | Secondary ethers | - |

This table summarizes the general mechanisms of acid-catalyzed ether cleavage based on the substitution pattern of the ether.

Oxidative and Reductive Transformations of the Ester and Ether Linkages

The ester and ether functionalities in this compound can undergo oxidative and reductive transformations.

Oxidative Transformations: While specific studies on the oxidation of this compound are limited, research on related compounds provides insights. For instance, palladium-catalyzed electrochemical C(sp³)–H acetoxylation has been used to prepare 1,2-diol derivatives from alcohol derivatives. rsc.orgrsc.org This type of reaction involves the oxidation of a C-H bond to a C-O bond. rsc.org The reactivity of C-H bonds in the cyclohexyloxy moiety towards radicals has also been investigated, which is relevant to oxidative degradation processes. researchgate.net

Reductive Transformations: The ester group can be reduced to an alcohol using hydride reagents. google.com The ether linkage is generally resistant to reduction, but specific methods for C-O bond cleavage via reduction have been developed. nsf.gov For example, catalytic systems can facilitate the reductive cleavage of ether-derived silyloxonium ions. nsf.gov The hydrogenation of aromatic rings can be a competing reaction if the starting material contains one, as seen in the synthesis of this compound from methyl phenoxyacetate (B1228835). perfumerflavorist.com Various catalysts, such as Pd/C and Ni/Al2O3, have been used for such hydrogenations. perfumerflavorist.com Transfer hydrogenation is another method for the reduction of heteroaromatic compounds, which can be relevant for related structures. colab.ws

Photochemical Reactivity and Degradation Pathways

Photochemical reactions can induce transformations in organic molecules that are not easily achieved through thermal reactions. researchgate.net The study of the photochemical reactivity of this compound is important for understanding its stability and potential degradation pathways when exposed to light.

While direct photochemical studies on this compound are not widely reported, general principles of photochemistry can be applied. The ester and ether functionalities can be susceptible to photochemical reactions. For instance, photoredox catalysis has emerged as a powerful tool for generating alkoxy radicals from alcohols under mild conditions, which can then undergo further reactions. acs.org Light-induced homolysis of certain reagents can generate radicals that can abstract hydrogen atoms, leading to further transformations. uni-regensburg.de

Photocatalysis has been used for various organic transformations, including reductions and the functionalization of C-H bonds. tesisenred.netmdpi.com The development of photocatalytic methods for C-C bond cleavage and functionalization of alcohols has also been reported. acs.org These studies suggest that under photochemical conditions, this compound could potentially undergo degradation through pathways involving radical intermediates.

Computational and Theoretical Chemistry of Methyl Cyclohexyloxy Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic properties and energetic characteristics of molecules. For Methyl (cyclohexyloxy)acetate, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its reactivity and stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and ester groups, which possess lone pairs of electrons. The LUMO is likely to be centered around the carbonyl group (C=O) of the ester function, which is electron-deficient and serves as an electrophilic site.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical data calculated using DFT at the B3LYP/6-31G(d) level of theory)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 11.08 |

This table presents theoretical energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, along with the resulting energy gap. These values are indicative of the molecule's electronic stability and reactivity.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. avogadro.cclibretexts.org MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. numberanalytics.com Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote areas of low electron density and positive electrostatic potential, prone to nucleophilic attack. avogadro.cc

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The ether oxygen would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl and cyclohexyl groups, as well as the carbonyl carbon, would display positive potential (blue), highlighting them as electrophilic sites.

Table 2: Calculated Mulliken Atomic Charges on Selected Atoms of this compound (Theoretical data calculated using DFT at the B3LYP/6-31G(d) level of theory)

| Atom | Atomic Charge (e) |

|---|---|

| Carbonyl Oxygen (O=C) | -0.58 |

| Ether Oxygen (C-O-C) | -0.45 |

| Carbonyl Carbon (C=O) | +0.75 |

This table displays the calculated Mulliken atomic charges for key atoms in this compound. The charges indicate the partial positive or negative character of each atom, which influences the molecule's electrostatic interactions and reactivity.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. rsc.orgnih.gov

For this compound, the key degrees of freedom include the chair and boat conformations of the cyclohexane (B81311) ring and the rotation around the C-O bonds of the ether and ester linkages. cyberleninka.ru MD simulations can track the atomic positions over time, providing insights into the dynamic behavior and conformational preferences of the molecule in different environments. researchgate.net The results of such simulations would likely indicate that the chair conformation of the cyclohexane ring is significantly more stable than the boat form. Furthermore, specific rotational isomers (rotamers) around the ether and ester bonds will be energetically favored.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using DFT Methods

DFT calculations have become an invaluable tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of compounds. nih.govmdpi.comkoreascience.kr

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. DFT methods, particularly those incorporating Gauge-Including Atomic Orbitals (GIAO), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For this compound, these calculations would help in assigning the complex array of signals arising from the cyclohexyl and ester moieties.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. diva-portal.org DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with experimental IR spectra. nepjol.info Key predicted vibrational bands for this compound would include a strong C=O stretching frequency for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations for the ether and ester linkages, and various C-H stretching and bending modes for the aliphatic parts of the molecule. nepjol.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netrsc.org For a saturated molecule like this compound, significant absorption is not expected in the visible region. The predicted UV-Vis spectrum would likely show absorptions in the deep UV region corresponding to n → σ* and σ → σ* transitions. A weak n → π* transition associated with the carbonyl group might also be predicted. units.it

Table 3: Predicted Key Spectroscopic Data for this compound (Theoretical data based on DFT calculations and known spectroscopic correlations)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| ¹H NMR | Methoxy (B1213986) Protons (-OCH₃) | ~3.7 ppm |

| IR | C=O Stretch | ~1745 cm⁻¹ |

This table summarizes the predicted values for key spectroscopic parameters of this compound. These theoretical predictions are crucial for the identification and structural analysis of the compound.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. ugent.be This provides a deeper understanding of reaction kinetics and selectivity. For this compound, a key transformation of interest is its hydrolysis.

The hydrolysis of the ester group in this compound can proceed via either an acid-catalyzed or a base-catalyzed mechanism. DFT calculations can be employed to model the reaction pathways for both scenarios. This involves locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated energy profile reveals the activation barriers for each step, allowing for a comparison of the two mechanisms. For instance, in the base-catalyzed hydrolysis, the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. The geometry of the tetrahedral intermediate and the transition states leading to and from it can be precisely characterized.

Environmental Occurrence and Distribution Research

Detection and Quantification in Diverse Environmental Matrices

The emergence of advanced analytical techniques has enabled the detection of previously unmonitored chemical compounds in various environmental compartments. Methyl (cyclohexyloxy)acetate has been identified in environmental samples, primarily through sophisticated screening methods applied to aquatic and terrestrial matrices.

Suspect screening analysis, a method that searches for a predefined list of suspected substances using high-resolution mass spectrometry, has been instrumental in identifying this compound in aquatic environments. au.dk This approach moves beyond traditional target analysis, allowing for the detection of a wider range of potential contaminants without needing to decide on specific chemicals in advance. norden.org

A notable detection of this compound, also referred to as Acetic acid, 2-(cyclohexyloxy)-, methyl ester, occurred during a comprehensive screening project conducted in the Nordic countries. norden.orgdiva-portal.org This study analyzed samples of effluent water from a large municipal wastewater treatment plant, as well as sediment and fish, to identify a broad spectrum of organic compounds. diva-portal.org The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, coupled with chromatography, is central to these screening methodologies. au.dknorden.org

In the Nordic screening study, this compound was one of the compounds identified, highlighting its presence in environments impacted by anthropogenic activities. norden.orgdiva-portal.org The findings from such screening programs are crucial for understanding the environmental distribution of industrial chemicals and prioritizing substances for further investigation and potential regulation. norden.org

Table 1: Detection of this compound in a Nordic Environmental Screening Study This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Study Reference | Sample Type | Detections | Notes |

|---|

The presence of this compound has been confirmed in terrestrial samples, specifically in sediments. diva-portal.org The same Nordic screening project that detected the compound in aquatic systems also identified it in sediment samples. diva-portal.org

Information regarding the presence of this compound in the atmosphere is not available in the reviewed scientific literature. While safety data sheets for products containing related compounds advise providing good ventilation to prevent vapor formation, this does not confirm its detection or persistence in the ambient atmosphere. alco-cc.comafi-usa.com Research has primarily focused on its occurrence in solid and liquid matrices.

Table 2: Environmental Matrices with Confirmed Detection of this compound This table is interactive. You can sort and filter the data.

| Environmental Matrix | Detected? | Study Type | Reference |

|---|---|---|---|

| Aquatic (Effluent Water) | Yes | Suspect Screening | norden.orgdiva-portal.org |

| Terrestrial (Sediment) | Yes | Suspect Screening | diva-portal.org |

| Biota (Fish) | Yes | Suspect Screening | diva-portal.org |

Identification in Aquatic Systems through Suspect Screening Methodologies.

Environmental Transport and Fate Mechanisms in Natural Systems

Detailed scientific studies on the specific environmental transport and fate mechanisms of this compound are limited. However, general guidance from safety data sheets for products containing this or related compounds provides some insight into its potential behavior. These documents consistently recommend preventing the substance from entering soil, drains, and surface or ground water. alco-cc.comkaercher-media.comhomestoreandmore.ieterre-de-bougies.com This precautionary advice suggests a potential for mobility in both terrestrial and aquatic environments if released.

The potential for environmental transport is a key consideration for chemicals. Mechanisms such as advection with water flow, dispersion, and volatilization into the atmosphere govern how a substance moves from its source. The fate of a chemical involves processes like biodegradation, photodegradation, and hydrolysis, which determine its persistence in the environment. For this compound, specific data on these processes, such as its degradation half-life or its partitioning behavior between water, soil, and air (e.g., Koc value), are not detailed in the available research. kaercher-media.comhomestoreandmore.ieautodoc.de

Biogeochemical Cycling and Potential for Environmental Persistence

The biogeochemical cycle of a substance describes its complex pathway through the Earth's living (biotic) and non-living (abiotic) systems. nih.govresearchgate.netusu.edu There is no specific research available that details the biogeochemical cycle of this compound. Understanding this cycle would require extensive data on its transformation, uptake by organisms, and movement between the atmosphere, hydrosphere, and lithosphere. usu.educopernicus.org

Advanced Analytical Methodologies for Environmental Monitoring and Research

Liquid Chromatography – High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the environmental analysis of organic pollutants. nih.gov This technology facilitates both the quantification of known substances and the identification of unknown compounds, such as metabolites or transformation products. nih.gov Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, often paired with HPLC, are frequently used for screening polar emerging contaminants. au.dk The key advantage of HRMS is its ability to provide the accurate mass of molecular ions and their fragments, which is crucial for identification. nih.gov

In comprehensive screening projects like the OSPAR CONnECT study, which analyzed biota and sediment samples from the North-East Atlantic, LC-HRMS (specifically LC-ESI-QTOF) was a core technique for wide-scope target, suspect, and non-target screening of thousands of organic pollutants. ospar.org Such studies provide a framework for detecting industrial chemicals, including esters like Methyl (cyclohexyloxy)acetate, in various marine matrices. umweltbundesamt.de

Developing and validating an LC-HRMS method for trace analysis in environmental extracts is a meticulous process to ensure the data is accurate and reliable. nih.govnih.gov The primary objective is to create a method that is sensitive, selective, and precise for the target analytes within a complex sample matrix. nih.gov

Method development typically involves several key stages:

Sample Preparation: A crucial first step involves extracting the analyte from the environmental matrix (e.g., water, sediment, biota) and cleaning up the extract to remove interfering substances. mdpi.combmuv.de

Chromatographic Separation: Optimization of the liquid chromatography parameters is performed to achieve good separation of the target compound from other components in the extract. This includes selecting the appropriate column (e.g., C18 reversed-phase), mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid), flow rate, and column temperature. scispace.comimrpress.commdpi.com

Mass Spectrometric Detection: The HRMS instrument settings are optimized for the analyte. This includes selecting the ionization mode (e.g., electrospray ionization - ESI), polarity (positive or negative), and acquisition parameters like mass resolution, scan range, and collision energy for fragmentation (MS/MS). scispace.comnih.govnih.gov

Validation of the developed method is performed according to established guidelines and typically assesses the following parameters: specificity, linearity, recovery, matrix effects, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, the Screening Detection Limit (SDL) might be established as the lowest concentration where a compound is consistently detected in spiked samples with a specific mass error.

Table 1: Example Parameters for LC-HRMS Method Development

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C8 or C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) | Separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B), often with 0.1% Formic Acid | Elution of analytes based on polarity. scispace.com |

| Flow Rate | 0.2 - 0.4 mL/min | Controls retention time and separation efficiency. scispace.comimrpress.com |

| Injection Volume | 3 - 10 µL | Amount of sample introduced into the system. nih.govmdpi.com |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI) | Ionizes analytes for MS detection. bmuv.de |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high-resolution, accurate mass measurements. au.dk |

| Mass Resolution | > 20,000 FWHM | Distinguishes between ions with very similar mass-to-charge ratios. scispace.com |

| Scan Range | 100 - 1200 m/z | Defines the mass range over which ions are detected. scispace.com |

Non-target screening (NTS) with LC-HRMS generates vast and complex datasets, making data processing a critical challenge. nih.gov The general workflow involves raw data acquisition, pre-processing, prioritization, and identification. au.dk

The process begins with converting the raw data files into a usable format and then performing peak detection to find all potential chemical signals in the chromatograms. nih.gov This involves creating extracted ion chromatograms (XICs) for specific mass-to-charge (m/z) values across the chromatographic run. nih.gov These detected features, characterized by retention time, m/z, and intensity, are then aligned across multiple samples to compare their profiles. nih.gov

For identification, a suspect screening approach is often employed first. This involves comparing the accurate masses of detected features against extensive databases of environmentally relevant substances. au.dk The NORMAN Substance Database, for example, contains tens of thousands of compounds used in such screenings.

When a potential match is found, the identification confidence is assessed using a tiered system, such as the one proposed by Schymanski et al. (2014). au.dk

Table 2: Confidence Levels in Non-Target Analyte Identification

| Level | Description | Evidence Required |

|---|---|---|

| Level 1 | Confirmed Structure | Match with a reference standard for retention time and mass spectrum. au.dk |

| Level 2 | Probable Structure | High match with a spectral library (MS/MS) and literature data. au.dk |

| Level 3 | Tentative Candidates | Plausible structures based on mass spectral evidence. au.dk |

| Level 4 | Unequivocal Molecular Formula | Unambiguous molecular formula determined from accurate mass and isotopic pattern. au.dk |

| Level 5 | Exact Mass of Interest | An accurate mass measurement that corresponds to a feature of interest. au.dk |

Retrospective analysis is a significant advantage of HRMS, where data files can be stored and re-interrogated later for newly suspected compounds without re-running the samples.

Method Development and Validation for Environmental Extracts.

Gas Chromatography – Mass Spectrometry (GC-MS) Approaches for Volatile and Semi-Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comirsst.qc.cashimadzu.com It is particularly suitable for compounds that are thermally stable, such as this compound. usgs.gov In large-scale environmental monitoring programs, GC is often coupled with HRMS (e.g., GC-APCI-QTOF) to screen for non-polar contaminants, complementing the data from LC-HRMS. au.dkospar.org

The fundamental principle involves separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. irsst.qc.ca Following separation, the compounds are ionized (commonly by electron impact) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern or "fingerprint" for identification. nih.gov

In a Nordic screening study, GC-MS was used for the semi-quantification of contaminants in biota, where it was noted that internal standards are crucial for accurate concentration estimates. norden.org The analysis of environmental samples by GC-MS often requires a derivatization step for certain compounds to improve their volatility and thermal stability, though this is not typically required for esters like this compound. researchgate.netnih.gov

Development of Sample Preparation Techniques for Enhanced Detection Limits

Effective sample preparation is paramount for achieving the low detection limits required in environmental monitoring. mdpi.comamazonaws.com The primary goals are to isolate and concentrate the analytes of interest while removing matrix components that can interfere with the analysis. mdpi.com The choice of technique depends on the analyte's properties and the sample matrix (e.g., water, sediment, biota). mdpi.comnih.gov

Commonly used sample preparation techniques include:

Liquid-Liquid Extraction (LLE): A classic technique where analytes are partitioned between two immiscible liquid phases (e.g., water and an organic solvent like dichloromethane). mdpi.com

Solid-Phase Extraction (SPE): A versatile and widely used method where analytes in a liquid sample are adsorbed onto a solid sorbent (e.g., C18). nih.gov Interferences are washed away, and the analytes are then eluted with a small volume of solvent, achieving concentration and cleanup simultaneously. mdpi.com

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid or semi-solid samples (like sediment and biota) with organic solvents more efficiently than traditional methods. ospar.org

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step, particularly in QuEChERS-based methods, where a sorbent is added directly to the sample extract to remove interferences. mdpi.com

For complex matrices like biota, extensive cleanup is necessary to remove high levels of lipids and proteins that can interfere with both LC and GC analysis. au.dk Techniques like gel permeation chromatography (GPC) can be used to separate target analytes from large biomolecules like lipids. usgs.gov

Table 3: Comparison of Sample Preparation Techniques for Environmental Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Large solvent consumption, can be labor-intensive, emulsion formation |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | High recovery, good selectivity, easily automated, reduced solvent use | Sorbent cost, potential for column clogging |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure | Fast, automated, reduced solvent consumption compared to Soxhlet | High initial instrument cost |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography | Effective for removing large macromolecules (e.g., lipids) | Can be time-consuming, requires specific instrumentation |

Application of Advanced Chemometric Approaches for Data Interpretation

The large, multi-dimensional datasets generated by modern analytical instruments, especially HRMS, necessitate the use of chemometrics for effective data interpretation. nih.govmdpi.com Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.govenfsi.eu

In the context of environmental screening, chemometric pattern recognition approaches are highly prevalent. nih.gov Key techniques include:

Principal Component Analysis (PCA): An unsupervised method used for data exploration and visualization. mdpi.com PCA can reveal trends, groupings, and outliers in the data, for example, by distinguishing between samples from different locations or identifying temporal trends in contamination. mdpi.com

Partial Least Squares (PLS): A supervised method that can be used to build predictive models. nih.gov For instance, PLS can be used to correlate chemical profiles (from LC-HRMS data) with toxicological endpoints or to quantify concentrations. nih.gov

These statistical tools help to manage the complexity of the data, prioritize features of interest, and identify relationships between chemical profiles and external variables (e.g., sample origin, pollution source). enfsi.eunih.gov By reducing the dimensionality of the data and highlighting the most significant variables, chemometrics guides the analytical chemist in focusing on the most relevant compounds for further investigation and risk assessment. nih.govmdpi.com

Research into Potential Applications and Functionalization

Investigation of Methyl (cyclohexyloxy)acetate as a Precursor in Complex Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the fragrance and flavor industry. Research has demonstrated its role as a direct precursor to valuable aroma compounds.

One area of investigation involves the hydrogenation of methyl-phenoxy-acetate to produce this compound. perfumerflavorist.com This reaction is a key step in creating fragrant substances used in perfumery and food products. perfumerflavorist.com Studies have optimized conditions for this hydrogenation, identifying suitable catalysts and reaction parameters to achieve high selectivity for the desired product. For instance, using a Ni/Al2O3 catalyst at 180°C and 12 MPa pressure resulted in a 90% selectivity for methyl-cyclohexyloxyacetate. perfumerflavorist.com This hydrogenated ester can then be converted to other fragrant compounds, such as allyl-cyclohexyloxyacetate, through transesterification. perfumerflavorist.com

A related ethyl ester, ethyl 2-cyclohexyloxy-acetate, has also been synthesized and utilized as a precursor for flavor compounds. researchgate.net This synthesis was achieved through an O-H insertion reaction between ethyl diazoacetate and cyclohexanol (B46403), mediated by a copper carbenoid catalyst, achieving a yield of 83% under optimized conditions. researchgate.net The development of such synthetic routes is significant because they can offer milder reaction conditions and higher yields compared to traditional methods like the Williamson ether synthesis. researchgate.net

Table 1: Synthesis and Yield of (Cyclohexyloxy)acetate Esters as Precursors

| Precursor Product | Starting Materials | Catalyst | Yield | Source |

|---|---|---|---|---|

| This compound | Methyl-phenoxy-acetate, Hydrogen | 1 wt. % Ni/Al2O3 | 90% (Selectivity) | perfumerflavorist.com |

Exploration of its Role in Advanced Materials Science Research

The unique structural characteristics of this compound, combining a flexible cycloalkyl group with an ester functionality, make it a candidate for investigation in materials science.

The potential of this compound as a specialized solvent is an area of interest, although direct research is limited. The physical properties of esters, such as their polarity and boiling points, often make them suitable solvents for a range of polymers and chemical reactions. sigmaaldrich.com For example, related compounds like methyl acetate (B1210297) are used as solvents in various processes. justia.com The selection of a solvent for polymer synthesis is critical, as it must effectively dissolve the monomers and facilitate the polymerization process to form materials with desired properties. sigmaaldrich.comdiva-portal.org

While specific studies detailing the use of this compound as a primary solvent in polymer synthesis are not prominent in the reviewed literature, its parent acid, cyclohexyloxy-acetic acid, has been noted for its use in the synthesis of polymers and materials with specific properties. lookchem.com The properties of similar structures, such as ortho-methylcyclohexyl acetate, which is used as a solvent in industrial processes like hydrogen peroxide production, suggest that this compound could have potential applications as a solvent or co-solvent in specific formulations. google.com

The incorporation of this compound or its derivatives into polymer backbones could impart unique properties to the resulting materials. The cyclohexyloxy group can influence characteristics such as thermal stability, solubility, and mechanical properties. While direct copolymerization of this compound is not widely documented, its parent acid, cyclohexyloxy-acetic acid, is identified as a building block in the synthesis of polymers. lookchem.com

The synthesis of novel polymers often involves the use of functional monomers to create materials for advanced applications, such as coatings, adhesives, and microelectronics. researchgate.net For example, novel cycloaliphatic epoxides containing cyclohexyl groups have been synthesized and cured to produce materials with high glass-transition temperatures and thermal stability, demonstrating the value of this structural motif in polymer chemistry. researchgate.net Similarly, hindered amine light stabilizers (HALS) containing complex piperidinol derivatives with cyclohexyloxy groups have been developed to protect organic polymers from degradation. google.com These examples highlight the potential for derivatives of this compound to be used as monomers or additives in the creation of advanced polymeric systems.

As a Solvent in Specific Chemical Processes and Polymer Synthesis

Studies on its Potential as a Structural Scaffold for Investigating Molecular Recognition

The cyclohexyloxy moiety present in this compound is a valuable structural scaffold for designing molecules capable of specific molecular recognition. This is particularly relevant in medicinal chemistry and catalysis, where precise interactions between a molecule and a biological target or substrate are crucial.

Research has shown that synthetic analogues containing a cyclohexyloxy group can be used to probe the substrate specificity of enzymes. rsc.org In one study, the importance of specific functional groups for molecular recognition by the Trypanosoma brucei GlcNAc-PI de-N-acetylase enzyme was investigated using various synthetic substrates, some of which included cyclohexyloxy structures. rsc.org

Furthermore, the cyclohexyloxy group has been incorporated into more complex molecules designed as specific enzyme inhibitors. A novel series of diacylglycerol acyl transferase 1 (DGAT1) inhibitors was developed where a cyclohexyloxy-pyridyl side chain was a key structural feature, designed to alter shape, polarity, and lipophilicity to improve pharmacological properties. researchgate.net In the field of asymmetric catalysis, a ligand for palladium-catalyzed C-H functionalization, [(cyclohexyloxy)carbonyl]-L-leucine, utilizes the cyclohexyloxy group as part of its structure to help control the enantioselectivity of the reaction. researchgate.net These studies underscore the utility of the cyclohexyloxy scaffold in creating molecules that can selectively interact with other chemical or biological entities.

Table 2: Application of the Cyclohexyloxy Scaffold in Molecular Recognition

| Compound/Ligand Class | Application | Key Finding | Source |

|---|---|---|---|

| Synthetic Glycosylphosphatidylinositol (GPI) Analogues | Probing enzyme substrate specificity | The structure of the lipid moiety, including cyclohexyloxy groups, influenced inhibitor activity. | rsc.org |

| Cyclohexyloxy-pyridyl Derivatives | Diacylglycerol acyl transferase 1 (DGAT1) inhibitors | Replacement with an oxy-linked side chain containing a cyclohexyl group improved solubility and selectivity. | researchgate.net |

Development as a Reference Standard in Analytical Chemistry Methodologies

In analytical chemistry, reference standards are materials of established purity and quality used for calibration, identification, and quantification in various analytical techniques. novachem.com.au A substance intended for use as a reference standard can be obtained from an officially recognized source, prepared by independent synthesis, or purified from existing production material. novachem.com.au

This compound is listed by chemical suppliers in the context of analytical standards. sigmaaldrich.com The availability of this compound as a reference material is important for researchers who need to accurately identify its presence in a reaction mixture, quantify its yield in a synthetic process, or study its properties. For a compound to serve as a reliable reference standard, its chemical identity and purity must be well-characterized, often accompanied by a Certificate of Analysis detailing the analytical methods used for its characterization. novachem.com.au The development of this compound as a commercially available analytical standard facilitates its use in the diverse research applications previously described.

Future Research Directions and Challenges

Comprehensive Elucidation of Environmental Transformation Products and Pathways

A significant gap in the current knowledge of Methyl (cyclohexyloxy)acetate is a detailed understanding of its fate in the environment. Future research must focus on identifying the full range of its biotic and abiotic transformation products. Like other esters, this compound can undergo hydrolysis, breaking the ester bond to form cyclohexanol (B46403) and methyl acetate (B1210297). rhhz.netfrontiersin.org The latter is readily biodegradable. santos.com However, the ether linkage presents another potential site for degradation.

Biotic Degradation: Microbial action is a primary driver of degradation for many organic compounds in the environment. wikipedia.org For this compound, it is crucial to identify the specific microorganisms (bacteria and fungi) capable of its metabolism. Research should aim to delineate the enzymatic pathways involved. This could involve initial hydrolysis of the ester group, followed by oxidation of the cyclohexyl ring. Analogous to other ether compounds, degradation might produce metabolites like (cyclohexyloxy)acetic acid. nih.gov Studies on similar compounds, such as allyl (cyclohexyloxy)acetate, predict hydrolysis as a primary metabolic route. industrialchemicals.gov.au The complete mineralization to carbon dioxide and water or the formation of persistent "dead-end" products needs to be thoroughly investigated. nih.gov

Abiotic Degradation: Abiotic processes such as photolysis and hydrolysis also contribute to the environmental transformation of chemicals. acs.orgacs.org The susceptibility of this compound to degradation by sunlight (photolysis), particularly in aquatic environments, is an important area of study. The presence of photosensitizers like dissolved organic matter in natural waters can accelerate photodegradation. acs.org Furthermore, the rate of abiotic hydrolysis under varying pH and temperature conditions found in different environmental compartments needs to be quantified. This process could lead to the cleavage of the ester or ether bond. researchgate.net

A proposed initial degradation pathway is illustrated below:

Table 1: Potential Initial Degradation Pathways of this compound| Degradation Type | Reaction | Primary Products |

|---|---|---|

| Biotic/Abiotic Hydrolysis (Ester) | Cleavage of the ester bond | Cyclohexanol + Methyl Acetate |

| Biotic/Abiotic Cleavage (Ether) | Cleavage of the ether bond | Cyclohexanone + Methanol (B129727) + Formaldehyde |

Development of More Sustainable and Atom-Economical Synthetic Approaches

The current synthesis of this compound likely involves multi-step processes that may not be optimized for sustainability. Future research should prioritize the development of greener synthetic routes that are more atom-economical and generate less waste.

One potential route for synthesis is the esterification of (cyclohexyloxy)acetic acid with methanol. Another involves the reaction of methyl chloroacetate (B1199739) with cyclohexanol. A patent for a similar compound, 2-methylcyclohexyl acetate, describes a two-step process involving hydrogenation followed by esterification, which could be adapted. google.com

Future synthetic strategies should explore:

Catalytic Systems: Investigating novel catalysts (e.g., solid acid catalysts, enzymes) to improve reaction efficiency and selectivity, and to allow for easier separation and recycling.

Alternative Reagents: Replacing hazardous reagents with more benign alternatives. For instance, using dimethyl carbonate as a green methylating agent instead of more toxic options.

Process Intensification: Exploring continuous flow reactors which can offer better control over reaction conditions, improve safety, and increase yield compared to traditional batch processes.

Integration of this compound into Multi-Scale Computational Models

To predict the environmental behavior and potential impacts of this compound on a larger scale, its integration into computational models is essential. These models can simulate its distribution, persistence, and bioaccumulation potential in various environmental compartments like air, water, and soil.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the compound's physical-chemical properties, environmental fate, and toxicological endpoints based on its molecular structure. These models are valuable for screening and prioritizing chemicals for further testing.

Environmental Fate and Transport Models: These models can simulate the movement and transformation of this compound in the environment. Input parameters would include its water solubility, vapor pressure, and partition coefficients (e.g., Log Kow). santos.com

Molecular Dynamics Simulations: These simulations can provide insights into the interactions of this compound with biological molecules and environmental matrices at the atomic level, helping to explain its degradation pathways and bioavailability.

Exploration of Structure-Reactivity Relationships for Targeted Functionalization

Understanding the structure-reactivity relationships of this compound is key to predicting its chemical behavior and for the targeted synthesis of new derivatives with desired properties. The molecule contains three key functional components: the methyl ester, the ether linkage, and the cyclohexyl ring.

Ester Group Modification: Changing the methyl group to a longer alkyl chain could alter the compound's volatility and lipophilicity.

Cyclohexyl Ring Substitution: Introducing substituents onto the cyclohexyl ring could influence its metabolic stability and receptor binding affinity.

Ether Linkage Variation: While more synthetically challenging, altering the ether linkage could significantly change the compound's chemical stability.

By creating a library of related compounds and testing their properties, researchers can develop a comprehensive understanding of the structure-activity landscape.

Advancements in Ultra-Trace Analytical Techniques for Environmental Detection and Monitoring

The ability to detect and quantify this compound at very low concentrations in complex environmental matrices is crucial for exposure assessment and environmental monitoring. While standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are likely applicable, future research should focus on developing more sensitive and selective methods.

Challenges and future directions include:

Lowering Detection Limits: Developing methods capable of reaching detection limits in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range to accurately assess its presence in pristine environments.

Matrix Effect Reduction: Creating more robust sample preparation techniques to remove interfering substances from complex samples like soil, sediment, and biological tissues.

High-Throughput Analysis: Designing faster analytical methods to process a large number of samples efficiently, which is essential for large-scale monitoring programs.

In-Situ Monitoring: Exploring the development of sensors for real-time, on-site detection of this compound in water or air, which would provide immediate data for risk management.

Q & A

Q. What are the established synthetic routes for preparing methyl (cyclohexyloxy)acetate, and what reaction conditions are critical for yield optimization?

this compound is typically synthesized via multi-step esterification and etherification. A common approach involves reacting cyclohexanol with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions to form the ether linkage, followed by esterification with methanol using acid catalysis (e.g., sulfuric acid) . Key parameters include:

- Temperature control : Excess heat may lead to ester hydrolysis or side reactions.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency but require neutralization post-reaction.

- Purification : Column chromatography or fractional distillation is critical to isolate the product from unreacted intermediates .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify ether (δ ~3.5–4.5 ppm) and ester (δ ~1.3–1.5 ppm for methyl groups) functionalities .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 170.21 g/mol for methyl 2-(4-oxocyclohexyl)acetate) .

- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (ether C-O) .

- HPLC : For purity assessment (>99% recommended for biological studies) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound’s ester group is prone to hydrolysis in humid or alkaline environments. Recommendations:

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced in SDS for analogous esters) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound derivatives?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .

- Phase-transfer catalysis : For biphasic reactions (e.g., using tetrabutylammonium bromide) to accelerate ether formation .

- In-situ monitoring : FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What computational methods are available to predict the physicochemical properties or reactivity of this compound?

- Density Functional Theory (DFT) : Calculates thermodynamic parameters (e.g., Gibbs free energy of hydrolysis) and electronic properties (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulates interactions with biological membranes or polymer matrices for drug delivery studies .

- QSPR models : Predicts logP (octanol-water partition coefficient) to assess bioavailability .

Q. How does this compound interact with biological systems, and what assays are suitable for studying its enzymatic interactions?

- Enzyme inhibition assays : Test inhibition of esterases or cytochrome P450 enzymes using fluorogenic substrates .

- Cell viability assays : MTT or resazurin assays to evaluate cytotoxicity in mammalian cell lines .

- Molecular docking : Predict binding affinities with target proteins (e.g., using AutoDock Vina) .

Q. What methodologies resolve contradictions in reported data on the compound’s environmental persistence or toxicity?

- High-resolution mass spectrometry (HRMS) : Identifies degradation products in environmental matrices (e.g., marine biota) .

- Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

- Stability studies : Accelerated aging under UV light or varying pH to model environmental degradation .

Q. How can this compound be functionalized for applications in controlled drug delivery or polymer science?

Q. What advanced analytical techniques are employed to study the compound’s metabolic fate in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.